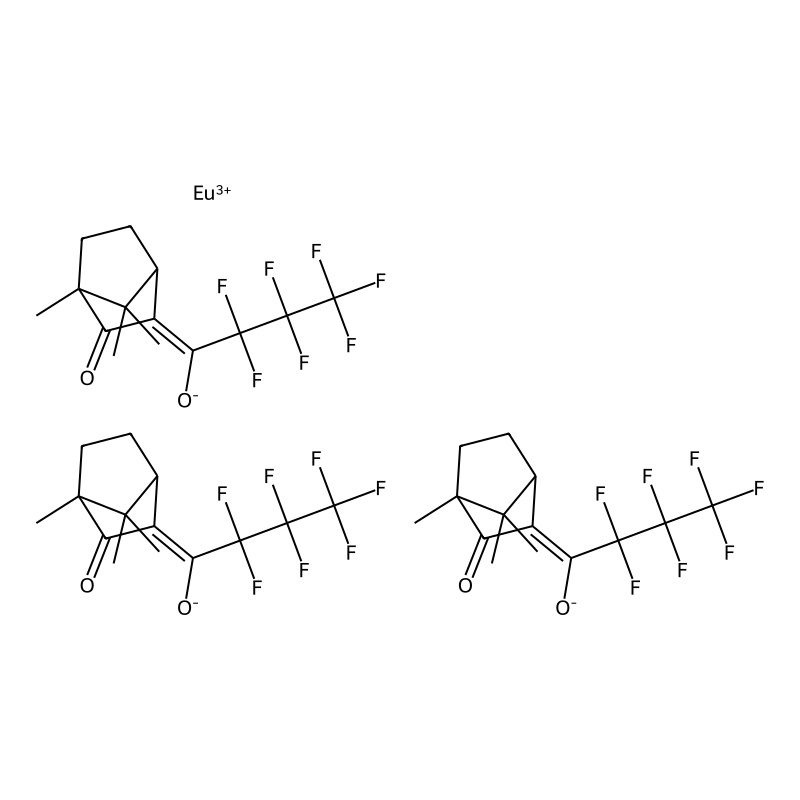Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Eu(hfc)3 is synthesized for use in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy [, ]. Due to its specific structure, it acts as a chiral shift reagent, aiding in the differentiation between enantiomers in NMR experiments [].
Molecular Structure Analysis
Eu(hfc)3 possesses a complex structure. The central europium(III) ion is coordinated with three identical ligands. Each ligand consists of a camphor derivative molecule (4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptane) linked to a heptafluoropropylhydroxymethylene group (2,2,3,3,4,4,4-heptafluoro-1-butanol) [, ]. The presence of the bulky camphor groups and the fluorine atoms contribute to the overall size and chirality of the molecule [].
Chemical Reactions Analysis
The specific synthesis of Eu(hfc)3 can be complex and may involve multiple steps. However, a general approach involves the reaction of a europium(III) salt, such as europium chloride (EuCl3), with a camphor derivative containing a reactive group suitable for coupling with the heptafluoropropylhydroxymethylene moiety [].
Information on the decomposition pathways of Eu(hfc)3 is limited in publicly available scientific literature. Lanthanide complexes can react with air and moisture, potentially leading to the formation of oxide or hydroxide compounds [].
Physical And Chemical Properties Analysis
The melting point of Eu(hfc)3 is reported to be around 156-158 °C []. Data on other physical properties like boiling point, solubility, and stability is scarce in open-source scientific publications.
In NMR spectroscopy, Eu(hfc)3 interacts with molecules in solution through weak London dispersion forces and dipole-dipole interactions. These interactions can slightly alter the electronic environment around specific nuclei in the target molecule, influencing their chemical shifts in the NMR spectrum []. The bulky and chiral nature of Eu(hfc)3 allows it to interact differently with enantiomers, leading to distinctive shifts that aid in their identification [].
Luminescent Materials:
Europium(III) Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate], also known as Europium Tris(hfc), possesses luminescent properties due to the presence of the europium(III) ion. This makes it a candidate material for various research applications that require light emission.
Light-Emitting Diodes (LEDs)
Europium(III) complexes have been explored for their potential use in LEDs due to their efficient light emission and tunable colors []. Research suggests Europium Tris(hfc) could be a candidate material for investigation in this field.
Biomedical Imaging
Lanthanide-based luminescent materials like Europium(III) complexes are being studied for their use in biomedical imaging techniques due to their unique photophysical properties []. Further research is needed to determine if Europium Tris(hfc) has specific advantages for this application.
Solar Energy Conversion:
The specific properties of Europium Tris(hfc), including its non-aqueous solubility, suggest potential applications in solar energy research.
Sensitizers for Solar Cells
Lanthanide complexes can act as sensitizers in dye-sensitized solar cells (DSSCs) by absorbing light and transferring the excitation energy to the semiconductor material in the cell []. Research is needed to determine if Europium Tris(hfc) functions effectively as a sensitizer.
Upconversion Materials
Certain lanthanide complexes can exhibit upconversion, where lower energy photons are converted into higher energy photons. Upconversion materials are being explored for their potential use in solar cells to improve light harvesting efficiency []. Further investigation is required to see if Europium Tris(hfc) demonstrates upconversion properties.
Other Potential Applications:
Europium(III) complexes are being explored for various other applications due to their unique properties. Some potential areas of research for Europium Tris(hfc) include:








